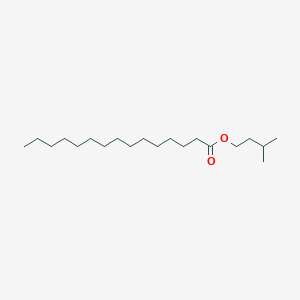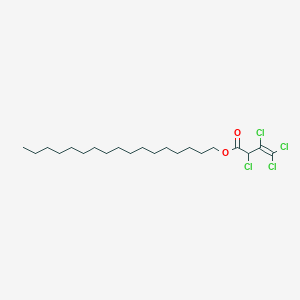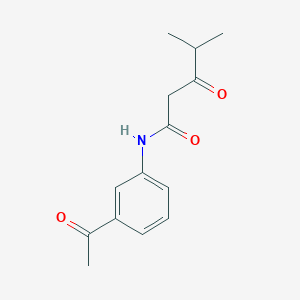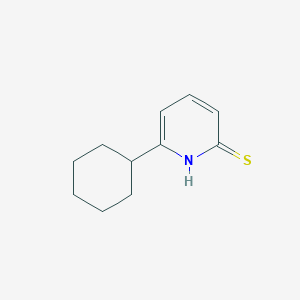![molecular formula C17H21NO3S B12526530 Benzenesulfonamide, N-[1-(4-methoxyphenyl)propyl]-4-methyl- CAS No. 652155-27-6](/img/structure/B12526530.png)
Benzenesulfonamide, N-[1-(4-methoxyphenyl)propyl]-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, N-[1-(4-methoxyphenyl)propyl]-4-methyl- is an organic compound that belongs to the class of sulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-[1-(4-methoxyphenyl)propyl]-4-methyl- typically involves the reaction of 4-methylbenzenesulfonyl chloride with N-[1-(4-methoxyphenyl)propyl]amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process. Purification of the product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-[1-(4-methoxyphenyl)propyl]-4-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Benzenesulfonamide, N-[1-(4-methoxyphenyl)propyl]-4-methyl- has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N-[1-(4-methoxyphenyl)propyl]-4-methyl- involves its interaction with specific molecular targets, such as enzymes. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting the physiological processes that depend on the enzyme’s function. This inhibition can lead to various therapeutic effects, such as reducing tumor growth or combating bacterial infections.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide, N-phenyl-: Another sulfonamide derivative with a phenyl group attached to the nitrogen atom.
Benzenesulfonamide, N-(4-methoxyphenyl)-: Similar structure but lacks the propyl group.
Benzenesulfonamide, N-(4-methylphenyl)-: Similar structure but lacks the methoxy group.
Uniqueness
Benzenesulfonamide, N-[1-(4-methoxyphenyl)propyl]-4-methyl- is unique due to the presence of both the methoxyphenyl and propyl groups, which can confer distinct chemical and biological properties. This combination of functional groups can enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
652155-27-6 |
|---|---|
Molecular Formula |
C17H21NO3S |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-[1-(4-methoxyphenyl)propyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C17H21NO3S/c1-4-17(14-7-9-15(21-3)10-8-14)18-22(19,20)16-11-5-13(2)6-12-16/h5-12,17-18H,4H2,1-3H3 |
InChI Key |
NSVZFAYKVHAFMG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Thieno[3,2-e][2,1,3]benzoselenadiazole](/img/structure/B12526461.png)

![Propanoic acid, 3-[[(methylamino)carbonyl]thio]-, ethyl ester](/img/structure/B12526477.png)





![Chloro(dimethyl)[3-(2,4,5-trichlorophenoxy)propyl]silane](/img/structure/B12526502.png)
![2,1,3-Benzothiadiazole, 4,5,6,7-tetrakis[[tris(1-methylethyl)silyl]ethynyl]-](/img/structure/B12526508.png)



